![molecular formula C13H18Cl2N2O B5728722 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol, also known as DBZPE, is a chemical compound that has gained interest in scientific research for its potential therapeutic applications. DBZPE is a piperazine derivative that has a unique structure, making it a promising compound for drug development. In
Mechanism of Action
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol exerts its therapeutic effects through its interaction with the serotonin and dopamine receptors in the brain. It acts as a partial agonist of the 5-HT1A receptor and a full agonist of the D2 receptor, which are both involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and behavior. It also has anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol in lab experiments is its unique structure, which makes it a promising compound for drug development. However, its limited solubility in water and low bioavailability may pose challenges in its use in vivo.
Future Directions
Future research on 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol should focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Studies should also explore the optimal dosage and administration route for 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol, as well as its potential side effects. Additionally, further research should investigate the potential of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol in combination with other therapeutic agents for enhanced efficacy.
In conclusion, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol is a promising compound for drug development with potential therapeutic applications in various diseases. Its unique structure and mechanism of action make it an interesting compound for scientific research. Further studies should explore its potential in the treatment of neurodegenerative diseases and its optimal dosage and administration route.
Synthesis Methods
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol can be synthesized through a multistep process involving the reaction of 3,4-dichlorobenzyl chloride with piperazine, followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to obtain 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol, which is purified through recrystallization.
Scientific Research Applications
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol has been studied for its potential use as a therapeutic agent in various diseases, including anxiety, depression, and schizophrenia. Research has also shown that 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c14-12-2-1-11(9-13(12)15)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKBQBSPMUTJNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5343579 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.